

2-(2,4-Dichlorophenoxy)benzonitrile chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2,4-Dichlorophenoxy)benzonitrile

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An In-depth Technical Guide to **2-(2,4-Dichlorophenoxy)benzonitrile**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of the chemical structure, properties, synthesis, and characterization of **2-(2,4-Dichlorophenoxy)benzonitrile**.

Introduction and Strategic Overview

2-(2,4-Dichlorophenoxy)benzonitrile is a diaryl ether derivative characterized by a benzonitrile group linked to a dichlorinated phenyl ring via an ether bond. This molecular architecture is of significant interest in medicinal chemistry and materials science. The presence of the dichlorophenoxy moiety, a common feature in many herbicides like 2,4-D, suggests potential applications in agrochemicals.^{[1][2]} Furthermore, the nitrile group is a versatile functional handle, readily convertible into other functionalities such as amines, carboxylic acids, or tetrazoles, making this compound a valuable intermediate for synthesizing more complex molecules in drug discovery programs.

This document provides an in-depth analysis of its fundamental chemical and physical properties, outlines a standard protocol for its synthesis, details methods for its structural confirmation, and discusses its potential applications and safety considerations.

Chemical Identity and Molecular Structure

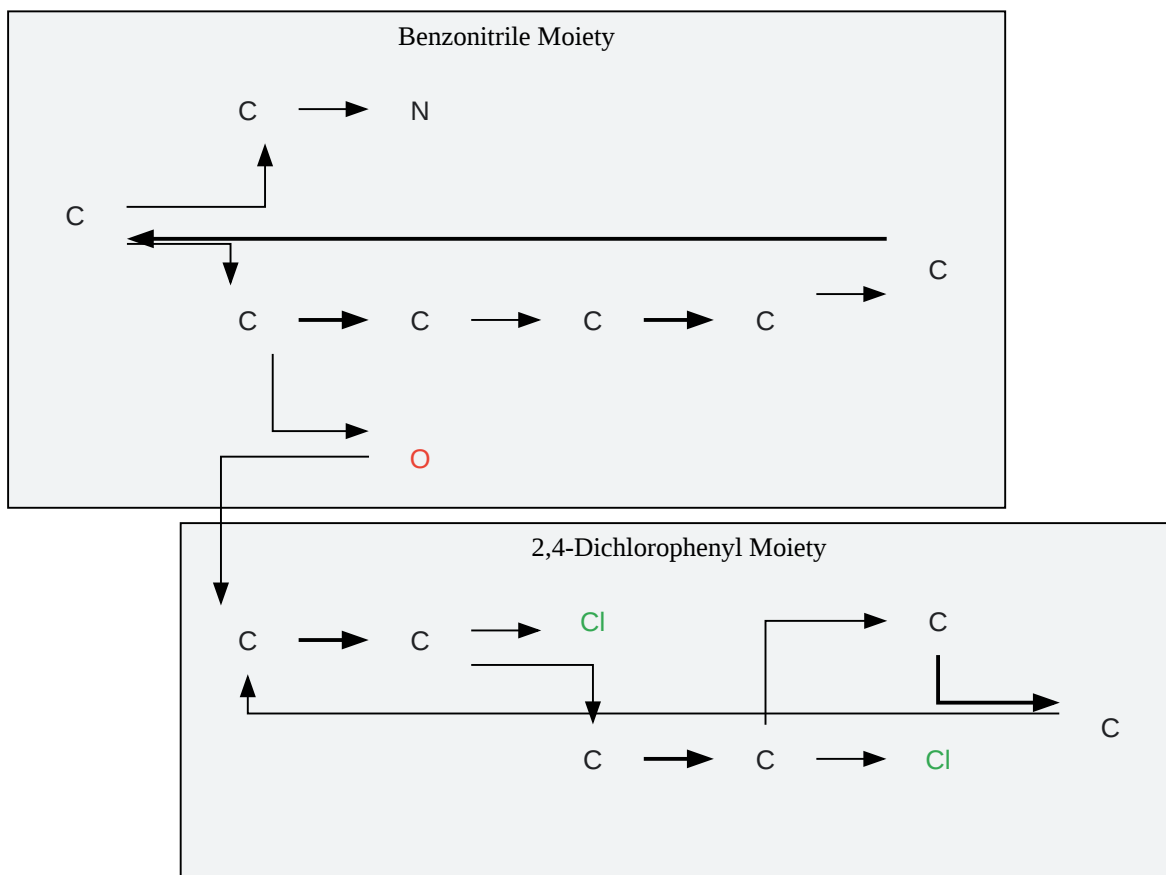
A precise understanding of the molecule's identity is foundational for any research endeavor. The structural and identifying information for **2-(2,4-Dichlorophenoxy)benzonitrile** is summarized below.

Core Identifiers

| Identifier | Value | Source(s) |
|-------------------|---|---|
| Chemical Name | 2-(2,4-Dichlorophenoxy)benzonitrile | [3] [4] |
| CAS Number | 175136-80-8 | [3] [5] |
| Molecular Formula | C ₁₃ H ₇ Cl ₂ NO | [3] [4] |
| Molecular Weight | 264.11 g/mol | [3] [4] |
| IUPAC Name | 2-(2,4-dichlorophenoxy)benzonitrile | [4] |

Molecular Structure and Representation

The molecule consists of a benzonitrile ring where the hydrogen at position 2 is substituted by a 2,4-dichlorophenoxy group.



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Caption: 2D structure of **2-(2,4-Dichlorophenoxy)benzonitrile**.

Physicochemical Properties

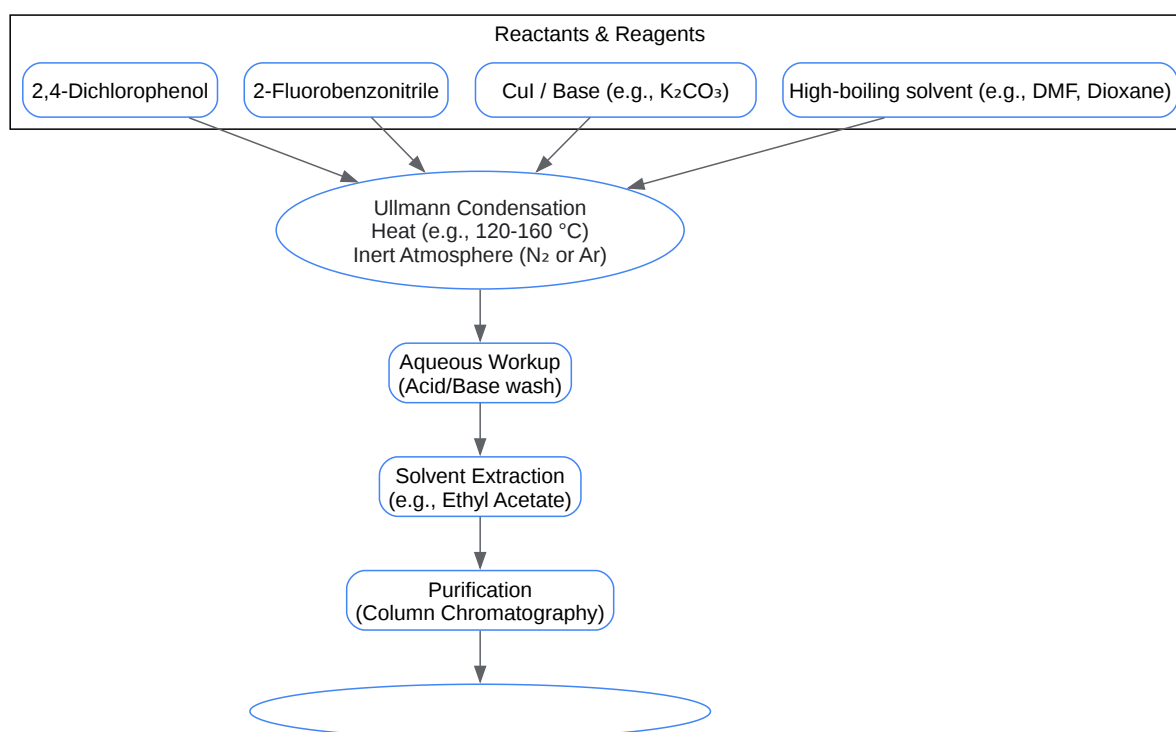
The physical and chemical properties dictate the compound's behavior in various experimental settings, from reaction conditions to formulation and storage.

| Property | Value | Source(s) |
|------------------|--------------------------------------|-----------|
| Physical Form | Solid (Predicted) | N/A |
| Melting Point | 84 °C | [6] |
| Boiling Point | 354.9 °C at 760 mmHg | [6] |
| Density | 1.4 g/cm ³ | [6] |
| Flash Point | 168.4 °C | [6][7] |
| Vapor Pressure | 3.24E-05 mmHg at 25°C (Predicted) | [6] |
| LogP | 4.65738 (Predicted) | [6] |
| Refractive Index | 1.633 (Predicted) | [6] |

Synthesis and Experimental Protocol

The synthesis of diaryl ethers like **2-(2,4-Dichlorophenoxy)benzonitrile** is commonly achieved via nucleophilic aromatic substitution, specifically the Ullmann condensation. This method involves the copper-catalyzed reaction of a phenol with an aryl halide. In this case, 2,4-dichlorophenol reacts with 2-chlorobenzonitrile or 2-fluorobenzonitrile. The use of 2-fluorobenzonitrile is often preferred as fluoride is a better leaving group in nucleophilic aromatic substitutions.

Synthetic Workflow Diagram



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Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Causality: This protocol is designed for high-yield synthesis. The choice of a high-boiling polar aprotic solvent (DMF) facilitates the reaction by solvating the potassium carbonate base and allowing for the necessary high temperatures. A copper(I) iodide catalyst is chosen for its

proven efficacy in Ullmann-type couplings. An inert atmosphere is critical to prevent oxidation of the copper catalyst and other side reactions.

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichlorophenol (1.0 eq), potassium carbonate (K_2CO_3 , 2.0 eq), and copper(I) iodide (CuI , 0.1 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- **Solvent and Reagent Addition:** Add anhydrous N,N-Dimethylformamide (DMF) to the flask, followed by the addition of 2-fluorobenzonitrile (1.1 eq).
- **Reaction Execution:** Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Quenching and Workup:** After completion, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 1 M hydrochloric acid (HCl) to neutralize the excess base and quench the reaction.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.
- **Washing:** Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield the pure **2-(2,4-Dichlorophenoxy)benzonitrile**.

Spectroscopic Characterization and Analysis

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following data are predicted based on the known structure and general spectroscopic principles.[8]

| Technique | Expected Observations |
|------------------------|---|
| ^1H NMR | Aromatic region (approx. 6.8-7.8 ppm) will show complex multiplets corresponding to the 7 aromatic protons. Protons ortho to the nitrile and ether linkage will be the most deshielded. |
| ^{13}C NMR | Aromatic region (approx. 110-160 ppm). Expect 13 distinct signals. The carbon of the nitrile group ($\text{C}\equiv\text{N}$) will appear downfield (approx. 115-120 ppm). Carbons attached to chlorine and oxygen will also have characteristic shifts. |
| IR Spectroscopy | - $\text{C}\equiv\text{N}$ stretch: Strong, sharp absorption band around $2220\text{-}2240\text{ cm}^{-1}$. [9] - C-O-C stretch: Strong absorption around $1200\text{-}1250\text{ cm}^{-1}$ (asymmetric) and $1020\text{-}1070\text{ cm}^{-1}$ (symmetric). - Aromatic C=C stretch: Multiple bands in the $1450\text{-}1600\text{ cm}^{-1}$ region. - C-Cl stretch: Strong absorption in the $600\text{-}800\text{ cm}^{-1}$ region. |
| Mass Spectrometry (MS) | - Molecular Ion (M^+): A peak cluster corresponding to the molecular weight (263/265/267) will be observed. - Isotopic Pattern: Due to the two chlorine atoms (^{35}Cl and ^{37}Cl), the M^+ peak will exhibit a characteristic $\text{M}:\text{M}+2:\text{M}+4$ ratio of approximately 9:6:1. |

Biological Activity and Potential Applications

While specific biological data for **2-(2,4-Dichlorophenoxy)benzonitrile** is not widely published, its structural components provide clues to its potential utility.

- **Agrochemical Research:** The 2,4-dichlorophenoxy group is the core structure of the widely used herbicide 2,4-D.^{[1][2][10]} This suggests that the title compound could be investigated for herbicidal or pesticidal properties. Benzonitrile-containing pesticides are also known, though some have faced scrutiny for environmental persistence and toxicity.^{[11][12]}
- **Medicinal Chemistry Intermediate:** The true value for many researchers lies in its role as a versatile building block. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, which is a common bioisostere for carboxylic acids in drug design. This flexibility allows for the creation of diverse libraries of compounds for screening against various biological targets.
- **Materials Science:** Aromatic nitriles and diaryl ethers are used in the development of high-performance polymers and functional materials due to their thermal stability and specific electronic properties.

Safety and Toxicological Profile

Handling any chemical requires a thorough understanding of its potential hazards. Based on data for structurally related compounds and general chemical hazard classifications, **2-(2,4-Dichlorophenoxy)benzonitrile** should be handled with care.

- **Hazard Classification:** While a specific safety data sheet (SDS) for this exact compound is not readily available, related compounds like 2,4-Dichlorobenzonitrile are classified as harmful if swallowed or inhaled and cause skin and eye irritation.^{[13][14]} A similar profile should be assumed for the title compound.
- **GHS Hazard Statements (Predicted):**
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- **Precautionary Measures:**

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]
- P280: Wear protective gloves/eye protection/face protection.[15]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Toxicological Information: No specific toxicological studies on this compound were found. However, phenoxy herbicides as a class have been extensively studied.[16][17] The toxicology of any novel compound must be determined through rigorous testing.

Conclusion

2-(2,4-Dichlorophenoxy)benzonitrile is a well-defined chemical entity with significant potential as an intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its synthesis is achievable through established methods like the Ullmann condensation. This guide provides the foundational knowledge of its structure, properties, and handling, enabling researchers to effectively incorporate this versatile molecule into their research and development pipelines.

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- To cite this document: BenchChem. [2-(2,4-Dichlorophenoxy)benzonitrile chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b064487#2-2-4-dichlorophenoxy-benzonitrile-chemical-properties-and-structure]

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